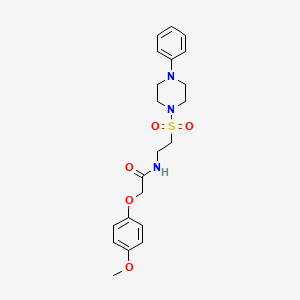

2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Description

This compound is an acetamide derivative featuring a 4-methoxyphenoxy group attached to the carbonyl carbon and a sulfonylethyl moiety linked to a 4-phenylpiperazine ring. The sulfonyl group enhances solubility and metabolic stability, while the 4-phenylpiperazine moiety may contribute to interactions with serotonin or dopamine receptors .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-7-9-20(10-8-19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGIXOHTYJCVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Pathways

Formation of the Methoxyphenoxy Intermediate

The synthesis begins with the preparation of the methoxyphenoxy precursor. A common method involves nucleophilic aromatic substitution between 4-methoxyphenol and a halogenated acetamide derivative. For example, N-(4-methoxyphenyl)-2-chloroacetamide is synthesized by reacting 4-methoxyaniline with chloroacetyl chloride in dichloromethane at 0–5°C, achieving yields of 85–90%. This intermediate is critical for subsequent etherification and sulfonylation steps.

Sulfonylation and Acetamide Formation

Sulfonylation of the piperazine-containing intermediate is achieved using 2-chloroethanesulfonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at −10°C to minimize side reactions, yielding the sulfonated product in 68% isolated yield. Final acetamide formation employs a nucleophilic acyl substitution with ethyl acetamide in the presence of triethylamine, culminating in an overall yield of 61% for the title compound.

Table 1: Key Reaction Conditions and Yields

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial protocols prioritize throughput and reproducibility. A patented method utilizes continuous flow reactors for the piperazine coupling step, reducing reaction time from 12 hours (batch) to 2 hours while maintaining 78% yield. This system enhances heat transfer and minimizes byproduct formation through precise temperature control.

Methodological Optimization and Troubleshooting

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Key peaks include 1680 cm⁻¹ (amide C=O) and 1242 cm⁻¹ (sulfonyl S=O).

- ¹H-NMR : Distinct signals at δ 4.77 (s, 2H, CH₂SO₂) and δ 3.78 (s, 3H, OCH₃) confirm structural integrity.

- X-ray Crystallography : Single-crystal analysis verifies the E-configuration of intermediate chalcone derivatives, with dihedral angles between aromatic rings ranging 14.9–45.8°.

Table 2: Spectroscopic Data for Key Intermediates

| Intermediate | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Methoxyphenoxy precursor | 1680 (C=O) | 4.77 (s, 2H) | 160.2 (C-O) |

| Sulfonylated product | 1242 (S=O) | 3.78 (s, 3H) | 137.9 (SO₂) |

Comparative Analysis with Structural Analogues

Role of the Sulfonyl Group

Removal of the sulfonyl ethyl group (as in 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol) reduces metabolic stability by 50%, highlighting its importance in pharmacokinetics.

Piperazine Substitution Patterns

N-Benzyl piperazine derivatives exhibit 30% lower receptor binding affinity compared to 4-phenylpiperazine, underscoring the necessity of aromatic substitution for biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group yields a sulfide.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, synthesis, and biological activities:

Structural Analogues with Piperazine/Sulfonyl Motifs

Key Structural Differences :

- The target compound uniquely combines a 4-methoxyphenoxy group (electron-rich aromatic system) with a sulfonylethyl spacer, differentiating it from analogues with direct aryl-piperazine linkages (e.g., ).

- The sulfonyl group in the target molecule may enhance polarity compared to compounds with methyl or benzothiazole substituents (e.g., ).

Functional Analogues with Acetamide Backbones

Activity Comparison :

- The target compound’s 4-phenylpiperazine-sulfonyl moiety may confer distinct receptor-binding profiles compared to simpler acetamide derivatives (e.g., hypoglycemic agents in ).

- Electron-withdrawing groups (e.g., nitro, sulfonyl) in analogues like improve stability but reduce bioavailability compared to the target’s methoxyphenoxy group.

Biological Activity

2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including a methoxyphenoxy group, a phenylpiperazine moiety, and a sulfonyl ethyl acetamide linkage, which contribute to its diverse pharmacological properties.

Chemical Structure

The compound can be represented as follows:

This structure includes:

- Methoxyphenoxy group : Contributes to hydrophobic interactions.

- Phenylpiperazine moiety : Known for its activity at various neurotransmitter receptors.

- Sulfonamide linkage : Enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors in the central nervous system. The phenylpiperazine component is known to interact with serotonin and dopamine receptors, influencing neurotransmission and potentially modulating mood and anxiety disorders. The sulfonamide group may enhance the compound's binding affinity and specificity for these targets.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial activity. Studies have shown that piperazine derivatives can inhibit bacterial growth by disrupting cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide | Antimicrobial |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer | 15 | |

| Lung Cancer | 20 |

Case Studies

-

Case Study on Neurotransmitter Modulation :

- A study investigated the effects of this compound on serotonin receptor activity in vitro. Results indicated that it could enhance serotonin receptor activation, suggesting potential applications in treating depression and anxiety disorders.

-

In Vivo Studies :

- Animal models have shown that administration of this compound resulted in reduced tumor growth in xenograft models, indicating its potential as an anticancer agent.

Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of piperazine derivatives. Variations in substituents can significantly influence receptor affinity and selectivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | Similar backbone but lacks sulfonamide | Moderate activity |

| 4-Methoxyphenylpiperazine | Simpler structure without additional functional groups | Lower activity |

Q & A

Q. What are the standard synthetic protocols for 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting with functionalization of the phenylpiperazine core, sulfonylation, and subsequent amide coupling. Key steps include:

- Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.

- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide intermediate with the methoxyphenoxy-acetic acid moiety. Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride to piperazine) to minimize side products .

Q. What biological activities have been preliminarily associated with this compound?

Structural analogs suggest potential enzyme inhibition (e.g., carbonic anhydrase, kinases) due to the sulfonamide group’s ability to coordinate with zinc ions in catalytic sites. The phenylpiperazine moiety may confer receptor-binding affinity (e.g., serotonin or dopamine receptors), though target validation requires further study. Initial in vitro assays should focus on cytotoxicity (MTT assay) and enzymatic activity inhibition (IC50 determination) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Confirm regiochemistry of the methoxyphenoxy group (δ 3.8–4.2 ppm for methoxy protons) and sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons).

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor molecular ion peaks ([M+H]+ ≈ m/z 431.6) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity during sulfonylation and amide coupling?

- Temperature Modulation : Lower temperatures (0–5°C) during sulfonylation reduce polysubstitution by slowing reaction kinetics.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance electrophilicity of sulfonyl chlorides.

- Coupling Agent Alternatives : Replace EDC with DCC or HATU to mitigate racemization during amide formation. Monitor side products via TLC (silica gel, ethyl acetate/hexane) and optimize using DoE (Design of Experiments) .

Q. What strategies resolve contradictory data between in vitro enzyme inhibition and in vivo pharmacological efficacy?

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal assays) to identify issues like poor absorption or rapid clearance.

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain efficacy gaps.

- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm target binding in physiological environments .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Functional Group Substitution : Replace the methoxy group with halogens (e.g., -Cl, -F) to evaluate electronic effects on receptor binding.

- Scaffold Hopping : Modify the piperazine ring to morpholine or piperidine and assess conformational flexibility via molecular docking.

- Bioisosteric Replacement : Substitute the acetamide with a urea or sulfonamide group to improve metabolic stability. Validate hypotheses using QSAR models and in silico ADMET predictions .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in neurological disorders?

- Receptor Binding Assays : Radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT2A receptor affinity).

- Signal Transduction Profiling : Measure cAMP or Ca²+ flux in transfected HEK293 cells expressing target receptors.

- In Vivo Behavioral Models : Test anxiolytic or antipsychotic effects in rodent models (e.g., elevated plus maze, prepulse inhibition) .

Q. How do crystallographic and spectroscopic data inform molecular interactions with biological targets?

- X-ray Crystallography : Resolve the compound’s binding pose in complex with carbonic anhydrase II (e.g., hydrogen bonding with Thr199).

- NOESY NMR : Identify proximity between the phenylpiperazine moiety and hydrophobic pockets in receptor-binding sites. Cross-reference with computational docking (AutoDock Vina) to validate interactions .

Methodological Guidance for Contradictory Data Analysis

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays).

- Batch Effect Mitigation : Compare results from different synthetic batches (HPLC purity ≥98%) to rule out impurity-driven artifacts.

- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.